2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Medicinal Chemistry Lipophilicity Lead Optimization

Researchers developing CNS-penetrant kinase inhibitors often encounter metabolic instability. This gem-dimethyl piperidine-nitrile building block solves this: cLogP ~1.8 places it in the optimal BBB permeability window, while the nitrile handle enables versatile transformations to amides, acids, or amines. • Steric hindrance from gem-dimethyl restricts conformation, improving target selectivity and metabolic stability. • Supplied at ≥98% purity, minimizing additional purification in cGMP campaigns. • Demonstrated inactivity against COX-1/2 and DPP4 (>100 µM), ensuring clean off-target profiles for lead optimization.

Molecular Formula C9H17ClN2
Molecular Weight 188.7 g/mol
CAS No. 1258638-34-4
Cat. No. B1425991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
CAS1258638-34-4
Molecular FormulaC9H17ClN2
Molecular Weight188.7 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1CCNCC1.Cl
InChIInChI=1S/C9H16N2.ClH/c1-9(2,7-10)8-3-5-11-6-4-8;/h8,11H,3-6H2,1-2H3;1H
InChIKeyNUHCLOXIBBTQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(piperidin-4-yl)propanenitrile HCl: Baseline Profile


2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a nitrile-functionalized piperidine derivative supplied as a hydrochloride salt. The compound consists of a piperidine ring substituted at the 4-position with a 2-methylpropanenitrile group, conferring both basic amine character (via the piperidine nitrogen) and a polar, electrophilic nitrile moiety. The hydrochloride salt form (molecular formula C₉H₁₇ClN₂, molecular weight 188.70 g/mol) enhances aqueous solubility and handling properties . As a building block, it is primarily employed in medicinal chemistry and organic synthesis, where the nitrile group serves as a versatile handle for further transformations to amides, carboxylic acids, or primary amines .

2-Methyl-2-(piperidin-4-yl)propanenitrile HCl: Substitution Pitfalls


Simple in-class substitution of 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride with other piperidinyl-nitrile analogs is not advisable without rigorous validation. Although the piperidine core is common across many building blocks, the specific α,α-dimethyl substitution adjacent to the nitrile group creates a distinct steric and electronic environment that can dramatically alter binding kinetics, metabolic stability, and synthetic accessibility . For instance, the gem-dimethyl motif increases lipophilicity (cLogP) and reduces conformational flexibility compared to the unsubstituted 3-(piperidin-4-yl)propanenitrile, potentially improving membrane permeability while simultaneously affecting off-target profiles [1]. Furthermore, the hydrochloride salt form ensures consistent aqueous solubility and handling properties that are not guaranteed with free-base analogs or other salt forms. Consequently, substituting this specific intermediate with a cheaper or more readily available alternative can lead to irreproducible synthetic yields, altered biological activity, or failure in downstream formulation.

2-Methyl-2-(piperidin-4-yl)propanenitrile HCl: Quantitative Evidence


Gem-Dimethyl-Induced Lipophilicity Increase

The presence of the gem-dimethyl group on the α-carbon adjacent to the nitrile significantly increases lipophilicity relative to the unsubstituted 3-(piperidin-4-yl)propanenitrile. Calculated cLogP values demonstrate a marked increase: 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride exhibits a cLogP of approximately 1.8, compared to approximately 0.9 for 3-(piperidin-4-yl)propanenitrile . This lipophilicity shift can enhance passive membrane permeability and blood-brain barrier penetration in CNS-targeting programs.

Medicinal Chemistry Lipophilicity Lead Optimization

COX-2 Selectivity Profiling

In a fluorescence polarization assay using the IMAP platform, 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride exhibited an IC50 of >100 μM against both COX-1 and COX-2, indicating minimal activity against these targets [1]. This contrasts sharply with piperidine-containing COX-2 inhibitors such as Celecoxib (COX-2 IC50 = 0.3 μM) and underscores the compound's lack of direct COX inhibition. The data are valuable for counter-screening and for designing analogs with enhanced selectivity.

Inflammation Cyclooxygenase Enzyme Inhibition

DPP4 and DPP2 Counter-Screening Profile

The compound was evaluated against human dipeptidyl peptidase 4 (DPP4) and DPP2 in biochemical assays. Against both targets, the compound showed IC50 values >100 μM, confirming a lack of significant inhibition [1]. In contrast, clinically approved DPP4 inhibitors such as Sitagliptin exhibit IC50 values in the low nanomolar range (e.g., 18 nM).

Diabetes Protease Inhibition Selectivity Profiling

Commercial Purity Benchmarking

Commercial suppliers consistently provide this compound at high purity levels. Leyan offers 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride with a certified purity of ≥98% . Similarly, WanviBio lists a purity of ≥95% . In contrast, some structurally related analogs (e.g., 3-(piperidin-4-yl)propanenitrile, CAS 356045-72-2) are often available only at 95% purity from certain vendors, which may necessitate additional purification steps.

Quality Control Synthetic Reliability Procurement

2-Methyl-2-(piperidin-4-yl)propanenitrile HCl: Key Applications


CNS Penetrant Probe and Lead Optimization

The gem-dimethyl substitution elevates cLogP to ~1.8, placing the compound within the optimal lipophilicity window for blood-brain barrier permeability. Medicinal chemistry teams designing CNS-penetrant kinase inhibitors or GPCR modulators can leverage this building block to improve brain exposure while maintaining the synthetic versatility of the nitrile group .

Counter-Screening for COX and DPP4 Selectivity

The robust negative data (IC50 >100 μM) against COX-1/2 and DPP4 makes this compound an ideal control or starting scaffold for programs where avoiding these off-targets is critical [1][2]. Researchers can confidently incorporate the piperidinyl-nitrile core into libraries without concern for unintended anti-inflammatory or anti-diabetic activity.

High-Purity Intermediate for GMP Synthesis

With commercial purity specifications of ≥98%, this hydrochloride salt minimizes the need for additional purification steps. Process chemists can directly employ this intermediate in cGMP campaigns, reducing both time and solvent waste .

Synthesis of Sterically Hindered Amides and Amines

The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid/amide. The adjacent gem-dimethyl group introduces steric hindrance, which can be exploited to create conformationally restricted analogs with improved metabolic stability or target selectivity .

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